1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride
Overview
Description
1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H19N3.2ClH and a molecular weight of 278.22 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a pyridinyl group and an ethylamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target proteins like serine/threonine-protein kinase b-raf .
Mode of Action
Structure-activity relationship studies of similar compounds indicate that the linkage between the pyridine and piperidine moieties is crucial to the inhibitory effect .
Preparation Methods
The synthesis of 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 1-(pyridin-2-yl)ethanone with piperidine in the presence of a reducing agent to form the intermediate 1-[1-(pyridin-2-yl)ethyl]piperidine. This intermediate is then reacted with ammonia or an amine to introduce the amine group at the 4-position of the piperidine ring. The final product is obtained as a dihydrochloride salt by treating the amine with hydrochloric acid .
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is utilized in the study of biological pathways and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for the development of pharmaceutical agents targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Comparison with Similar Compounds
1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-(Pyridin-4-yl)ethylpiperidin-4-amine: This compound has a similar structure but with the pyridinyl group at the 4-position instead of the 2-position.
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine ring structure but differ in their substituents and biological activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-(1-pyridin-2-ylethyl)piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-10(12-4-2-3-7-14-12)15-8-5-11(13)6-9-15;;/h2-4,7,10-11H,5-6,8-9,13H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAURQPZSIURWQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCC(CC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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